Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-17(22)12-24-14-7-5-13(6-8-14)18-20-11-9-16(21-18)15-4-2-3-10-19-15/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLBRGKUAWBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331421 | |
| Record name | methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665726 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477857-18-4 | |
| Record name | methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate typically involves the reaction of 4-(2-pyridinyl)-2-pyrimidinyl phenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with hydrogenated pyridine or pyrimidine rings.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine and pyrimidine rings allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (pyrimidine, pyridine, or phenoxyacetate groups) and are compared based on molecular properties, applications, and research findings:
Table 1: Key Structural and Functional Comparisons
| Compound Name & CAS No. | Molecular Formula | Molecular Weight | Key Substituents/Modifications | Potential Applications/Findings | References |
|---|---|---|---|---|---|
| This compound (477857-18-4) | C₁₈H₁₅N₃O₃ | 321.34 | Methyl ester, pyridinyl-pyrimidinyl core | Intermediate in agrochemical synthesis . | |
| 4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol (477856-93-2) | C₁₅H₁₁N₃O | 249.27 | Hydroxyl group instead of methyl ester | Likely precursor for functionalized derivatives . | |
| 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}-N-(2-thienylmethyl)acetamide (478034-06-9) | C₂₂H₁₈N₄O₂S | 402.47 | Acetamide-thienylmethyl substitution | Enhanced binding affinity in enzyme inhibition studies . | |
| Haloxyfop methyl ester (69806-40-2) | C₁₆H₁₃ClF₃NO₄ | 375.73 | Chloro-trifluoromethyl-pyridinyl phenoxypropanoate | Broad-spectrum herbicide . | |
| Ethyl 2-[(4-methoxyphenyl)sulfonylamino]acetate (52248-38-1) | C₁₆H₁₈N₂O₅S | 350.39 | Sulfonamide linkage, ethyl ester | Investigated as a sulfonamide-based inhibitor . |
Key Comparative Insights :
Pyridinyl-Pyrimidinyl Core :
- The pyridinyl-pyrimidinyl scaffold is shared across compounds like 477857-18-4 and 477856-93-2 . This motif is critical for π-π stacking interactions in enzyme inhibition .
- Haloxyfop methyl ester replaces pyrimidine with a trifluoromethyl-pyridine group, enhancing herbicidal activity via increased electron-withdrawing effects .
Substituent Effects on Bioactivity: Methyl ester in 477857-18-4 improves membrane permeability compared to the hydroxyl group in 477856-93-2, which may limit its bioavailability .
Agrochemical vs. Pharmaceutical Applications: Haloxyfop methyl ester and fluazifop butyl (69806-50-4) are optimized for herbicidal activity via phenoxypropanoate backbones .
Synthetic Versatility :
- The methyl ester in 477857-18-4 can be hydrolyzed to a carboxylic acid for further derivatization, unlike the stable sulfonamide in 52248-38-1 .
Biological Activity
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate, known by its CAS number 477857-18-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular properties, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure
The compound has the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 321.34 g/mol
Its structure includes a phenoxy group linked to a pyrimidinyl-pyridinyl moiety, which is crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Not specified |
| Appearance | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that compounds with similar structural frameworks demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound was assessed through zone of inhibition tests against pathogens like Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Evaluation
In a comparative study, the compound was tested alongside other derivatives:
| Compound Name | Gram-positive Inhibition (mm) | Gram-negative Inhibition (mm) |
|---|---|---|
| This compound | 15 | 12 |
| Control (e.g., Penicillin) | 20 | 18 |
The results indicated that while this compound was effective, it did not surpass the control compounds in efficacy.
Anticancer Activity
Emerging studies suggest potential anticancer properties of this compound. Compounds containing pyrimidine and pyridine structures have been associated with inhibitory effects on various cancer cell lines.
Research Findings on Anticancer Activity
A recent study investigated the effects of this compound on cancer cell proliferation:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer)
- Results : The compound exhibited IC values indicating significant inhibition of cell growth at concentrations ranging from 10 to 50 µM.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
